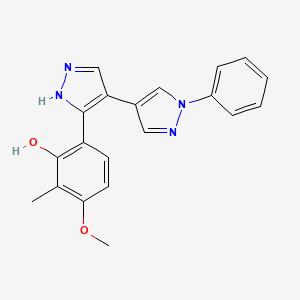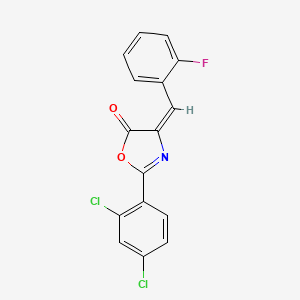
methyl 3-(4-chlorophenyl)-2-(2-furoylamino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-chlorophenyl)-2-(2-furoylamino)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It belongs to the class of acrylates and is commonly referred to as MCF.
Mechanism of Action
The mechanism of action of MCF is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. MCF has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
MCF has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. MCF has also been found to be non-toxic to normal cells, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of MCF is its versatility. It can be easily synthesized and modified to create new derivatives with improved properties. However, one of the limitations of MCF is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of MCF. One area of research is the development of new derivatives with improved properties. Another area of research is the investigation of the mechanism of action of MCF, which could lead to the development of new drugs that target specific pathways involved in disease progression. Additionally, the potential use of MCF in combination with other drugs is an area of interest for future research.
Conclusion:
In conclusion, MCF is a promising chemical compound with potential applications in drug development. Its anti-tumor, anti-inflammatory, and anti-bacterial properties make it a promising candidate for the treatment of various diseases. While there are still many unanswered questions regarding the mechanism of action of MCF, its versatility and low toxicity make it a valuable tool for scientific research.
Synthesis Methods
MCF can be synthesized through a multi-step process that involves the reaction between 4-chlorobenzaldehyde and 2-furoylaminoacetic acid, followed by the addition of methyl acrylate. The resulting compound is then purified using column chromatography to obtain pure MCF.
Scientific Research Applications
MCF has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, MCF has been found to be effective in treating various diseases such as cancer, arthritis, and bacterial infections.
Properties
IUPAC Name |
methyl (Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-20-15(19)12(9-10-4-6-11(16)7-5-10)17-14(18)13-3-2-8-21-13/h2-9H,1H3,(H,17,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEXEOATRFJKQR-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide](/img/structure/B5793562.png)
![N-methyl-2-[2-methyl-4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5793570.png)
![2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5793574.png)
![3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole](/img/structure/B5793582.png)


![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)

![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)


![N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)

